molecular formula C46H48O2P2 B1600210 (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl CAS No. 394248-45-4

(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

Cat. No.: B1600210
CAS No.: 394248-45-4
M. Wt: 694.8 g/mol
InChI Key: IMUHNRWTDUVXOU-UHFFFAOYSA-N
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Description

(S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its high efficiency and selectivity in various chemical reactions, making it a valuable tool in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl backbone, which is then functionalized with methoxy groups at the 6,6’ positions.

    Phosphination: The next step involves the introduction of the phosphino groups. This is usually achieved through a reaction with di(3,5-xylyl)phosphine.

    Chiral Resolution: The final step is the resolution of the chiral center to obtain the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of (S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl is scaled up using similar synthetic routes but optimized for larger quantities. This often involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl undergoes various types of reactions, including:

    Oxidation: The phosphino groups can be oxidized to phosphine oxides.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of (S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl involves its role as a chiral ligand. It coordinates with metal centers to form complexes that facilitate asymmetric reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other .

Comparison with Similar Compounds

Similar Compounds

  • (S)-(+)-4,12-Bis[di(3,5-xylyl)phosphino]-[2.2]-paracyclophane
  • (S)-7,7′-Bis[di(3,5-xylyl)phosphino]-3,3′,4,4′-tetrahydro-4,4′-dimethyl-8,8′-bi(2H-1,4-benzoxazine)

Uniqueness

(S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl is unique due to its high enantioselectivity and efficiency in catalysis. Compared to similar compounds, it offers better performance in certain asymmetric reactions, making it a preferred choice in both research and industrial applications .

Properties

IUPAC Name

[2-[2-bis(3,5-dimethylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H48O2P2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41(47-9)45(43)46-42(48-10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUHNRWTDUVXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H48O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459317
Record name AGN-PC-004SVW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

694.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394248-45-4, 362634-22-8
Record name AGN-PC-004SVW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Reactant of Route 2
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Reactant of Route 3
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Reactant of Route 4
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Reactant of Route 5
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Reactant of Route 6
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

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